o-Toluic acid, 4-nitrophenyl ester

Catalog No.
S1625853
CAS No.
M.F
C14H11NO4
M. Wt
257.24 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-Toluic acid, 4-nitrophenyl ester

Researchers requiring sterically defined acylating agents face uncontrolled kinetics with common active esters. 4-Nitrophenyl 2-methylbenzoate provides a definitive hindered, non-H-bonding baseline for nucleophilic acyl substitution studies. - 7-fold lower reactivity vs. para-methyl isomer for discriminating primary vs. secondary amines. - Ortho-methyl group prevents neighboring group participation, ensuring pure steric control. - Selective para-nitro reduction yields amino intermediates for analgesic/anti-inflammatory candidates.

Product Name

o-Toluic acid, 4-nitrophenyl ester

IUPAC Name

(4-nitrophenyl) 2-methylbenzoate

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

InChI

InChI=1S/C14H11NO4/c1-10-4-2-3-5-13(10)14(16)19-12-8-6-11(7-9-12)15(17)18/h2-9H,1H3

InChI Key

GCPPQGAWBTYPFF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

4-Nitrophenyl 2-methylbenzoate, o-Toluic acid, 4-nitrophenyl ester, 4-Nitrophenyl o-toluate, 2-Methylbenzoic acid 4-nitrophenyl ester, Benzoic acid, 2-methyl-, 4-nitrophenyl ester

Purity

≥97%

Package Size

1 g, 5 g

o-Toluic acid, 4-nitrophenyl ester (also known as 4-nitrophenyl 2-methylbenzoate) is a specialized active ester utilized primarily in physical organic chemistry and synthetic methodology [1]. Characterized by an electron-withdrawing para-nitro group on the phenoxy leaving group and an ortho-methyl group on the benzoate moiety, this compound serves as a sterically hindered acylating agent [1]. In laboratory and industrial procurement, it is prioritized over unhindered benzoates when researchers require a controlled, slower rate of nucleophilic acyl substitution or a structurally defined precursor for the synthesis of advanced pharmaceutical intermediates [1].

Research Fit

Mechanistic probe for acyl transfer kinetics
Ortho-methyl steric and electronic baseline
Non-H-bonding pathway control (clean T± intermediate)

Substituting 4-nitrophenyl 2-methylbenzoate with more common active esters, such as 4-nitrophenyl benzoate or 4-nitrophenyl 4-methylbenzoate, fundamentally alters the reaction kinetics of the system [1]. The ortho-methyl group introduces significant steric bulk directly adjacent to the electrophilic carbonyl carbon, drastically reducing the rate of nucleophilic attack [1]. Furthermore, substituting it with 4-nitrophenyl 2-methoxybenzoate introduces unwanted neighboring group participation, where intramolecular hydrogen bonding artificially accelerates the reaction [2]. Buyers must procure the exact 2-methyl isomer to ensure a strictly sterically-controlled, unaccelerated baseline in kinetic assays and selective acylation workflows[1].

Substitution Risk

Attribute
o-Toluic Acid 4-NP Ester
Generic 4-NP Benzoate / 2-MeO Analog
Mechanism
Non-cyclic T± intermediate only
Cyclic (2-MeO) or unconstrained (unsubstituted)
Steric effect
Ortho-methyl steric shielding present
Absent or different ortho group
H-bonding activation
Eliminated (no intramolecular H-bond)
Present in 2-MeO; absent but not controlled in unsubstituted

Kinetic outcomes differ qualitatively; direct substitution may shift reaction selectivity and rate profiling. Verify mechanism under your conditions.

Steric Attenuation of Aminolysis Reactivity

Kinetic studies of nucleophilic displacement demonstrate that 4-nitrophenyl 2-methylbenzoate exhibits significantly reduced reactivity due to ortho-steric hindrance [1]. In reactions with piperidine in acetonitrile, the ortho-methyl isomer is approximately 7 times less reactive than its para-methyl counterpart, 4-nitrophenyl 4-methylbenzoate [1]. This quantitative reduction confirms the steric shielding effect of the 2-methyl group on the acyl carbon, preventing rapid nucleophilic attack [1].

Evidence DimensionSecond-order rate constant (kN) for aminolysis
Target Compound Data~7-fold lower reactivity
Comparator Or Baseline4-nitrophenyl 4-methylbenzoate (p-toluate)
Quantified Difference7 times less reactive
ConditionsReaction with piperidine in acetonitrile at 25.0 °C

Procuring the ortho-methyl isomer is critical for synthetic workflows requiring a slower, sterically controlled active ester for selective acylation, preventing the rapid over-reaction typical of the para-isomer.

Aminolysis Rate
Head-to-head
kN (piperidine) = 77.9 × 10−3 M−1s−1 vs. significantly larger for 2-MeO analog
Measurably lower rate supports finer kinetic control in stepwise acyl transfer
Data from single study; verify across amine series

Isolation of Steric Effects from Neighboring Group Participation

When compared to 4-nitrophenyl 2-methoxybenzoate, 4-nitrophenyl 2-methylbenzoate shows a significant decrease in reactivity during nucleophilic substitution with cyclic secondary amines [1]. The 2-methoxy analog accelerates the reaction by forming a highly stabilized six-membered cyclic intermediate via intramolecular hydrogen bonding[1]. The 2-methyl group provides similar steric bulk but entirely lacks this H-bond acceptor capability, resulting in a strictly sterically-governed baseline reaction rate [1].

Evidence DimensionAminolysis mechanism and intermediate stabilization
Target Compound DataUnaccelerated, sterically hindered reaction pathway
Comparator Or Baseline4-nitrophenyl 2-methoxybenzoate (H-bond accelerated)
Quantified DifferenceSignificant decrease in reactivity due to lack of H-bond stabilization
ConditionsNucleophilic substitution with cyclic secondary amines in acetonitrile

Buyers investigating neighboring group participation must select the 2-methylbenzoate as a strict steric baseline that lacks the H-bond acceptor capability of the 2-methoxy analog.

Brønsted βnuc
Cross-study comparable
βnuc = 0.71 (target) vs. 0.81 (unsubstituted benzoate); Δ = −0.10 (12% decrease)
Indicates less advanced bond formation; distinct LFER reference point
Data acquired under identical conditions by same group

Solid-State Conformational Flexibility for Material Design

Crystallographic analysis of 4-nitrophenyl 2-methylbenzoate reveals that it crystallizes with two independent molecules in the asymmetric unit [1]. The primary difference between these molecules is the dihedral angle between the benzoate and nitrophenyl aromatic rings, which measure 36.99° and 55.04° [1]. In contrast, the nitro groups remain strictly coplanar with the attached phenyl rings, exhibiting torsion angles of −1.9° and 1.0°[1]. This demonstrates the conformational flexibility of the ester linkage under the steric influence of the ortho-methyl group [1].

Evidence DimensionDihedral angle between aromatic rings
Target Compound Data36.99° and 55.04° in the asymmetric unit
Comparator Or BaselineNitro group coplanarity (torsion angles near 0°)
Quantified Difference~18° variation in inter-ring dihedral angle within the same crystal lattice
ConditionsSingle-crystal X-ray diffraction at standard conditions

Procurement of this specific crystalline ester provides material scientists with a structurally characterized precursor exhibiting defined inter-ring dihedral flexibility, crucial for designing predictable solid-state materials.

Solid-State Conformation
Supporting evidence
Dihedral angles: 36.99(5)° and 55.04(5)° (Z′ = 2)
Conformational flexibility may affect dissolution and solid-phase accessibility
Single-compound report; 173 K, P21/c
Series βnuc Rank
Class-level inference
βnuc = 0.71 (X=H) — intermediate between 0.66 (4-MeO) and 0.82 (3-NO₂)
Neutral resonance baseline suitable for SAR calibration
Yukawa-Tsuno r ≈ 1.0; verify electronic context
Mechanism Pathway
Class-level inference
Target: non-cyclic T± only; Comparator: six-membered cyclic intermediate via 2-MeO H-bonding
Cleaner mechanistic probe without intramolecular H-bonding catalysis
βnuc similar, but kN magnitudes differ significantly

Controlled Selective Acylation in Organic Synthesis

Leveraging its 7-fold lower reactivity compared to para-methyl isomers, this compound is utilized for selectively acylating highly nucleophilic primary amines in the presence of secondary amines, preventing over-reaction[1].

Kinetic Benchmarking of Active Esters

Serves as the definitive sterically hindered, non-H-bonding baseline for physical organic chemists studying the mechanisms of nucleophilic acyl substitution and the alpha-effect [1].

Precursor for Azoxy Compounds and Pharmaceutical Intermediates

The para-nitro group can be selectively reduced to an amino group, providing a versatile intermediate for synthesizing biologically active analgesic and anti-inflammatory compounds while retaining the sterically protected ester linkage[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
LFER mechanistic studies
Non-catalytic ortho-methyl baseline
Brønsted coefficient consistency & absence of H-bonding pathway
Chemoselective acyl transfer
Attenuated electrophilicity vs. 2-MeO analog
Kinetic discrimination window between nucleophiles
SAR library calibration
Intermediate electronic character (neutral resonance baseline)
Consistency across substituent series (Yukawa-Tsuno r ≈ 1.0)
Solid-phase synthesis & polymorph screening
Known solid-state conformational spread
Single-crystal reference for dissolution & stability assessment

XLogP3

4.1

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